tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate: is a compound that features a pyrrolidine ring substituted with an imidazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the protection of the amine group, followed by alkylation and acylation reactions. The process may include the following steps:
Protection of the amine group: The amine group of the pyrrolidine ring is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
Alkylation: The protected amine is then alkylated with an appropriate alkylating agent to introduce the imidazole moiety.
Acylation: The final step involves the acylation of the alkylated product to introduce the tert-butyl ester group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole moiety.
Reduction: Reduction reactions can occur at the pyrrolidine ring or the imidazole moiety.
Substitution: The compound can undergo substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the imidazole moiety.
Reduction: Reduced forms of the pyrrolidine ring or imidazole moiety.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Chemistry: .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity or act as a ligand for specific receptors, leading to various biological effects .
Comparison with Similar Compounds
- tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
- tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
- 2-Methyl-2-propanyl 4-(1H-benzimidazol-2-yl)-1-piperidinecarboxylate
Uniqueness: tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both the imidazole and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H21N3O2 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h9H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
FGCYEDNAVRTJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NCCN2 |
Origin of Product |
United States |
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